

Introduction: The Significance of Amylcinnamaldehyde

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Compound of Interest

Compound Name: Amylcinnamaldehyde

CAS No.: 1331-92-6

Cat. No.: B1224299

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Amylcinnamaldehyde (ACA), also known as α -amyl cinnamic aldehyde or jasminaldehyde, is an aromatic organic compound widely utilized in the fragrance and flavor industries.[1][2] As a pale yellow liquid with a characteristic floral scent reminiscent of jasmine, it is a key ingredient in perfumes, soaps, detergents, and cosmetics.[2][3][4] Its molecular structure, featuring an α,β -unsaturated aldehyde conjugated with a benzene ring and substituted with a pentyl (amyl) group, is responsible for its distinctive aroma and relative stability.[2]

The industrial synthesis of **Amylcinnamaldehyde** is predominantly achieved through a base-catalyzed cross-aldol condensation, specifically known as the Claisen-Schmidt condensation.[4][5] This reaction involves the condensation of an aromatic aldehyde lacking an α -hydrogen (benzaldehyde) with an aliphatic aldehyde that possesses α -hydrogens (heptanal).[5][6][7] Understanding the intricacies of this mechanism is paramount for optimizing reaction yield, minimizing impurities, and developing sustainable, efficient manufacturing processes.

The Core Reaction: Claisen-Schmidt Condensation Mechanism

The formation of **Amylcinnamaldehyde** is a classic example of a crossed aldol condensation between benzaldehyde and n-heptanal.[6][7] The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] The Claisen-Schmidt variation is distinguished by the reaction of an enolizable aldehyde or ketone with an aromatic carbonyl compound that lacks α -hydrogens, which simplifies the reaction pathway by preventing self-condensation of the aromatic aldehyde.[5]

The mechanism proceeds through a sequence of fundamental organic chemistry steps: enolate formation, nucleophilic attack, aldol addition, and subsequent dehydration.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α -carbon of n-heptanal by the base catalyst (e.g., hydroxide ion, OH^-). The α -hydrogens of heptanal are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acid-base reaction forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile in the subsequent step. Benzaldehyde cannot form an enolate as it lacks α -hydrogens.[8]

Step 2: Nucleophilic Attack The newly formed heptanal enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a new carbon-carbon bond, creating a tetrahedral alkoxide intermediate.

Step 3: Aldol Addition The tetrahedral alkoxide intermediate is then protonated by a proton source, typically water (which was formed in the initial deprotonation step), to yield a β -hydroxy aldehyde. This neutral compound is the aldol addition product.

Step 4: Dehydration (Condensation) Under the basic reaction conditions, the β -hydroxy aldehyde readily undergoes dehydration. The base removes a second, now more acidic, α -hydrogen to form another enolate. This is followed by the elimination of a hydroxide ion (OH^-) from the β -carbon. This elimination step is highly favorable as it results in the formation of a stable, conjugated π -system that extends across the newly formed double bond, the carbonyl group, and the benzene ring.[8] This final product is α -**Amylcinnamaldehyde**.

Visualizing the Core Mechanism

The following diagram illustrates the complete, step-by-step pathway for the base-catalyzed Claisen-Schmidt condensation forming **Amylcinnamaldehyde**.

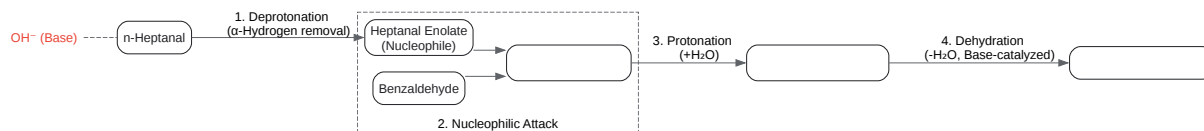


Figure 1: Reaction Mechanism of Amylcinnamaldehyde Formation

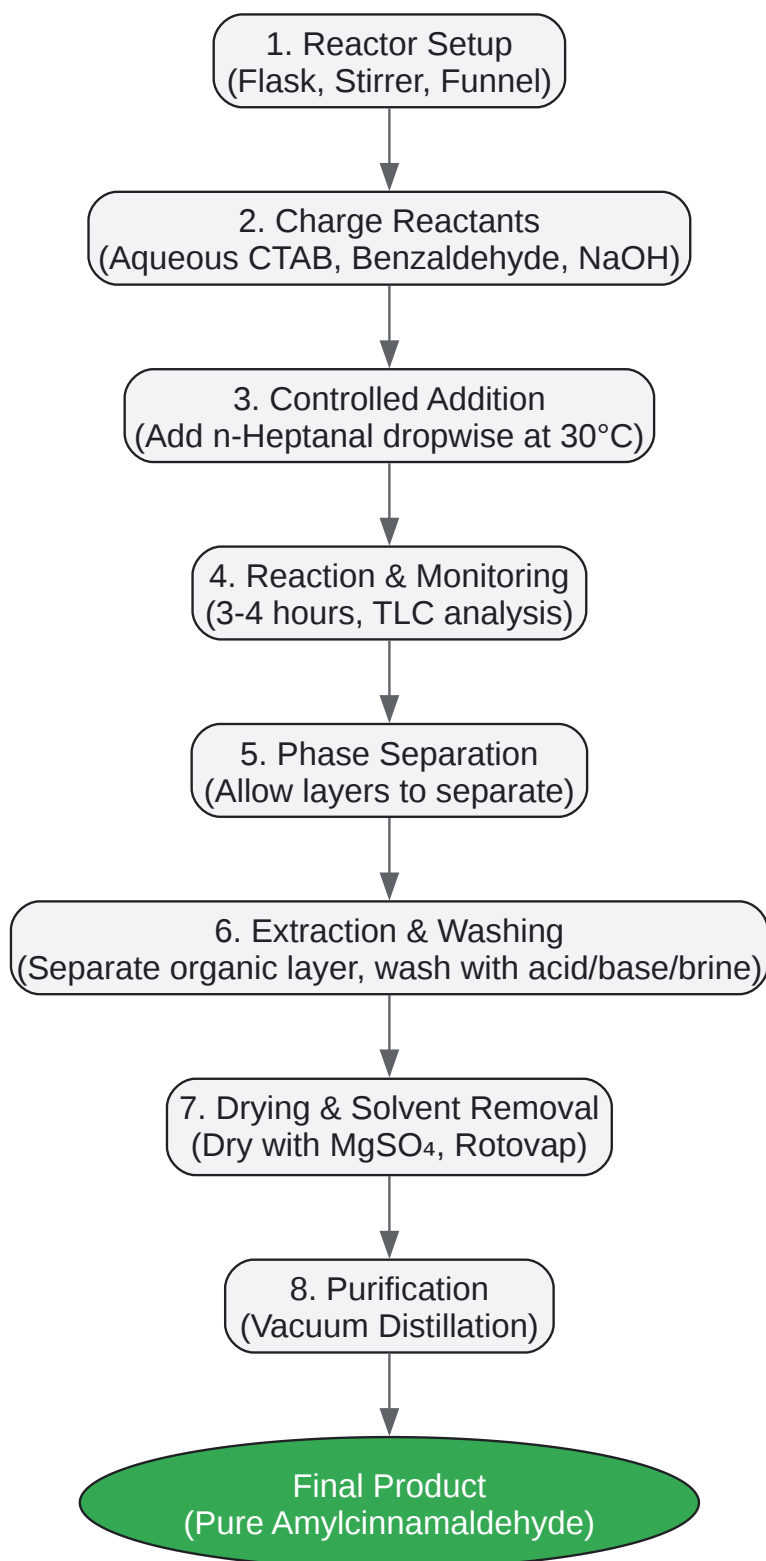


Figure 2: Experimental Workflow for Amylcinnamaldehyde Synthesis

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Sources

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